Chloroethane-1,1,2,2-D4
Description
Fundamental Principles of Isotopic Substitution in Organic Chemistry
Isotopic substitution involves the replacement of an atom in a molecule with one of its isotopes, which are variants of a particular chemical element that differ in neutron number. iaea.org In organic chemistry, the most common substitution involves replacing protium (B1232500) (¹H), the most common isotope of hydrogen, with deuterium (B1214612) (²H or D). simsonpharma.com Deuterium contains one proton and one neutron, making it twice as heavy as protium. simsonpharma.com
This difference in mass, while not altering the molecule's basic chemical structure or the potential energy surface of a reaction, does affect mass-dependent properties, most notably the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu The C-D bond has a lower vibrational frequency and a higher bond dissociation energy compared to the C-H bond, making it stronger and more stable.
This seemingly subtle difference leads to a significant phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org The magnitude of this effect can provide crucial clues about the reaction's mechanism, particularly whether a specific C-H bond is broken in the rate-determining step. numberanalytics.com
Utility of Deuterium as a Stable Isotope Tracer
Deuterium's status as a stable, non-radioactive isotope makes it an ideal tracer in a wide array of scientific fields. Its applications span from chemistry and biology to environmental science. zeochem.com
Key applications include:
Elucidating Reaction Mechanisms: By strategically placing deuterium atoms in a molecule, chemists can determine which bonds are broken and formed during a reaction. The presence or absence of a significant kinetic isotope effect helps to map out the reaction pathway. symeres.com
Metabolic Pathway Tracing: In biochemistry and pharmaceutical research, deuterium-labeled compounds are used to study how drugs and other molecules are absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comacs.org This helps in understanding a drug's behavior in the body and can lead to the development of more effective pharmaceuticals.
Analytical Chemistry: Deuterated compounds serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org In NMR, deuterated solvents are used to avoid interference from hydrogen atoms in the solvent, thereby improving the clarity of the spectrum for the molecule being analyzed.
Environmental and Hydrological Studies: Deuterium oxide (heavy water) is used to trace the movement of water in the environment, providing insights into groundwater flow, the water cycle, and the impact of agricultural practices. iaea.orgzeochem.com
Significance of Chloroethane-1,1,2,2-D4 within Deuterated Chemical Research
This compound is a deuterated version of chloroethane (B1197429) (ethyl chloride), where the four hydrogen atoms on the ethyl group have been substituted with deuterium. nih.govchemspider.com Its non-deuterated counterpart, chloroethane, is an inexpensive ethylating agent and has been used historically as a refrigerant, anesthetic, and in the production of tetraethyllead. wikipedia.orgdcceew.gov.au
The significance of this compound lies in its utility as a specialized tool for research. By having deuterium atoms at specific, known positions, it allows for precise investigation into reactions involving chloroethane. For example, it can be used to study the mechanisms of elimination and substitution reactions, providing clear data on which hydrogen atoms are involved in the process.
Research on the reactions of chlorine atoms with chloroethane has utilized deuterium substitution to differentiate between site-specific reaction channels, namely the abstraction of hydrogen atoms from the α and β positions of the ethyl group. researchgate.net Such studies are fundamental to understanding atmospheric chemistry and the environmental fate of chlorinated hydrocarbons.
Below is a table comparing the properties of this compound with its non-deuterated form, Chloroethane.
| Property | This compound | Chloroethane |
| Chemical Formula | C₂HD₄Cl | C₂H₅Cl |
| Molar Mass | 68.54 g/mol nih.gov | 64.51 g/mol wikipedia.org |
| CAS Number | 25854-33-5 nih.gov | 75-00-3 wikipedia.org |
| Boiling Point | Not readily available | 12.3 °C cdc.gov |
| Melting Point | Not readily available | -138.7 °C wikipedia.org |
| Density | Not readily available | 0.921 g/cm³ (at 0-4 °C) wikipedia.org |
Note: Some physical properties for the deuterated compound are not widely documented in readily available literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D2,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-LNLMKGTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Considerations for Deuterated Chloroethanes
Approaches to Deuterium (B1214612) Incorporation in Halogenated Ethanes
The synthesis of deuterated halogenated ethanes can be achieved through several distinct strategies, each offering unique advantages regarding precursor availability, cost, and achievable isotopic purity. The primary methods include the replacement of existing halogens, the exchange of hydrogen for deuterium, or the construction of the molecule from already deuterated starting materials.
Reductive Dehalogenation Strategies with Deuterium Oxide
Reductive dehalogenation, or deuterodehalogenation, is a powerful method for introducing deuterium by replacing a carbon-halogen bond with a carbon-deuterium bond. In this approach, a polyhalogenated ethane (B1197151) serves as the precursor, and a deuterium source, typically the cost-effective deuterium oxide (D₂O), provides the deuterium atom. rsc.orgnih.gov The reaction is driven by a reducing agent or an external energy source.
Several modern methodologies have been developed for this transformation:
Electrochemical Reduction: This method uses an electric current to facilitate the reduction of the carbon-halogen bond. The process can form a carbanionic intermediate that is subsequently quenched by D₂O to install the deuterium atom. nih.gov This technique offers high functional group tolerance and avoids the need for harsh chemical reductants.
Photocatalysis: Visible-light-induced organocatalysis can be employed for the dehalogenative deuteration of alkyl halides. rsc.org This process often involves a photocatalyst that, upon excitation, initiates a series of electron and atom transfer steps, ultimately leading to the replacement of a halogen with a deuterium atom from D₂O.
Metal-Mediated Reduction: Traditional methods may involve the use of reducing metals, such as zinc, in the presence of D₂O. The metal facilitates the cleavage of the C-X bond, and the resulting intermediate is deuterated.
These methods are particularly useful for converting readily available polychlorinated or polybrominated ethanes into specifically deuterated analogues.
| Method | Deuterium Source | Key Features | Typical Precursor |
|---|---|---|---|
| Electrochemical Reduction | Deuterium Oxide (D₂O) | Uses electric current; high functional group tolerance. nih.gov | Polyhalogenated Ethane |
| Photocatalysis | Deuterium Oxide (D₂O) | Visible-light induced; often uses an organocatalyst. rsc.org | Alkyl Bromide/Chloride |
| Metal-Mediated Reduction | Deuterium Oxide (D₂O) | Classic method using reducing metals like Zinc. | Polychlorinated Ethane |
Deuterium Exchange Reactions under Catalytic Conditions
Hydrogen-Deuterium (H/D) exchange reactions offer a direct route to deuterated compounds by swapping C-H bonds for C-D bonds. These reactions are typically mediated by a heterogeneous or homogeneous catalyst in the presence of a deuterium source. uow.edu.aumdpi.com
For halogenated alkanes, transition metal catalysts are often employed.
Heterogeneous Catalysis: Metals from Group VIII, such as platinum, palladium, and iridium, supported on materials like carbon or alumina, are active catalysts for H/D exchange. uow.edu.au The haloalkane is treated with a deuterium source, such as D₂O or D₂ gas, in the presence of the catalyst, often at elevated temperatures. The catalytic surface facilitates the cleavage of C-H bonds and their replacement with C-D bonds. The regioselectivity of the exchange can be influenced by the steric and electronic environment of the C-H bonds.
Homogeneous Catalysis: Soluble metal complexes, such as certain iridium or ruthenium pincer complexes, can catalyze H/D exchange in solution. mdpi.com These methods can offer greater selectivity and milder reaction conditions compared to heterogeneous systems.
The efficiency and selectivity of catalytic H/D exchange depend heavily on the choice of catalyst, the reaction conditions, and the specific substrate. A significant challenge is achieving high levels of deuteration at specific positions without scrambling or side reactions.
| Catalyst Type | Examples | Typical Deuterium Source | Characteristics |
|---|---|---|---|
| Heterogeneous | Platinum (Pt), Palladium (Pd), Iridium (Ir) | D₂O, D₂ gas | Robust, reusable, may require higher temperatures. uow.edu.au |
| Homogeneous | Iridium or Ruthenium Pincer Complexes | D₂O, Deuterated Solvents | High selectivity, milder conditions, catalyst separation can be complex. mdpi.com |
Step-by-Step Synthesis from Deuterated Precursors
Arguably the most unambiguous route to a specifically labeled compound like Chloroethane-1,1,2,2-D4 is to build the molecule from precursors that already contain deuterium at the desired positions. This "synthetic approach" avoids the selectivity issues inherent in H/D exchange and the potential for incomplete reaction in reductive dehalogenation. princeton.edu
A logical and direct synthesis of this compound would mirror the industrial production of its non-deuterated counterpart, 1,2-dichloroethane (B1671644). wikipedia.org The standard industrial method involves the direct chlorination of ethylene (B1197577). wikipedia.org By substituting ethylene with its fully deuterated isotopologue, the synthesis proceeds as follows:
Step 1: Synthesis of 1,2-Dichloroethane-d4 The reaction involves the direct addition of chlorine (Cl₂) across the double bond of Ethylene-d4 (C₂D₄). This reaction is typically catalyzed by iron(III) chloride.
Reaction: D₂C=CD₂ + Cl₂ → ClCD₂-CD₂Cl
This method is highly efficient and regioselective, as the chlorine atoms add exclusively to the carbon atoms of the former double bond, yielding 1,2-Dichloroethane-d4. Since the starting material is fully deuterated at all four positions, the product is inherently this compound (an alternative name for 1,2-Dichloroethane-d4). chemicalbook.comnih.gov
Assessment of Isotopic Purity and Regioselectivity in Synthesis
Following synthesis, it is imperative to verify both the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the regioselectivity (the correct placement of those atoms). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment of the sample. researchgate.net By analyzing the molecular ion cluster, the relative abundance of different isotopologues (e.g., molecules with three, four, or five deuterium atoms, denoted as d3, d4, d5) can be quantified. The isotopic purity is calculated from the integrated signals of these ions. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can sometimes provide structural information by analyzing fragmentation patterns, which can help confirm the location of the deuterium labels. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the structural integrity and regiochemistry of deuteration. rsc.orgsigmaaldrich.com
¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium at a specific site results in the disappearance or significant reduction of the corresponding proton signal. By comparing the spectrum of the deuterated compound to its non-deuterated analogue, the positions of deuteration can be confirmed by observing which signals have vanished.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its electronic environment, thus pinpointing its location in the molecule. sigmaaldrich.com The integration of ²H NMR signals can also be used to quantify the level of deuteration at different sites. A combination of quantitative ¹H and ²H NMR can provide highly accurate measurements of isotopic abundance. nih.gov
| Technique | Information Provided | Principle of Measurement |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Purity / Enrichment | Measures mass-to-charge ratio to quantify the distribution of different isotopologues (d0, d1, d2, etc.). rsc.orgresearchgate.net |
| ¹H NMR Spectroscopy | Regioselectivity | Confirms deuterium location by observing the disappearance of proton signals at specific positions. nih.gov |
| ²H NMR Spectroscopy | Regioselectivity & Purity | Directly detects deuterium nuclei, confirming their presence and chemical environment. sigmaaldrich.com |
Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects with Chloroethane 1,1,2,2 D4
Theoretical Framework of Kinetic Isotope Effects (KIEs) in Chloroethane (B1197429) Reactions
The theoretical basis of the kinetic isotope effect lies in the principles of quantum mechanics and vibrational energy states of molecules. epfl.ch Isotopic substitution does not alter the electronic potential energy surface of a reaction. princeton.edu Instead, the effect originates from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds. epfl.chprinceton.edu
According to the Morse potential energy model, a chemical bond is not static but vibrates at specific quantized energy levels. epfl.ch The lowest possible energy level is the zero-point energy (ZPE), which is given by the equation E₀ = ½hν, where 'h' is Planck's constant and 'ν' is the vibrational frequency of the bond. epfl.ch The vibrational frequency is dependent on the reduced mass of the atoms forming the bond; a bond with a heavier isotope will have a lower vibrational frequency. epfl.ch
Consequently, a carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. csbsju.edu This means that more energy is required to reach the transition state for a reaction involving the cleavage of a C-D bond compared to a C-H bond, assuming the ZPE difference is reduced or disappears in the transition state. princeton.educsbsju.edu This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" kinetic isotope effect (kH/kD > 1). princeton.edu The magnitude of this effect can provide valuable information about the structure of the transition state. utdallas.edu For instance, the Hammond postulate suggests that the transition state structure resembles the species (reactant or product) to which it is closer in energy, and the KIE value can reflect this by indicating an early or late transition state. princeton.edu
Experimental Determination of Deuterium (B1214612) Kinetic Isotope Effects
The experimental measurement of deuterium kinetic isotope effects is crucial for validating theoretical models and elucidating reaction mechanisms. libretexts.org Several methods are employed, often categorized by how the isotopically labeled and unlabeled reactants are compared.
Intermolecular Competition: In this setup, two separate reactions are run, one with the standard reactant (e.g., chloroethane) and one with the isotopically labeled reactant (Chloroethane-1,1,2,2-D4). baranlab.org The rates (kH and kD) are measured independently under identical conditions, and the KIE is calculated as the ratio kH/kD. baranlab.org While straightforward in principle, this method can be challenging due to the difficulty in obtaining highly accurate absolute rate data. baranlab.org
Intramolecular Competition: This method uses a single substrate that contains both hydrogen and deuterium at equivalent, competing reaction sites. baranlab.org The relative amounts of the resulting products, one from H-abstraction and one from D-abstraction, are measured. The KIE is then determined from the product ratio ([PH]/[PD]). baranlab.org This approach is often more precise as it avoids the need for two separate kinetic experiments. baranlab.org
Non-competitive Experiments: In some cases, the KIE is determined by running parallel reactions of the deuterated and non-deuterated compounds and analyzing the product distribution over time. nih.gov Analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to quantify the reactants and products, allowing for the determination of rate constants. libretexts.orgnih.gov For example, ¹H NMR can be used to determine the product isotope effect by analyzing the peak areas of the resulting isotopologues. nih.gov
A study on the unimolecular elimination from chemically activated 1,2-dichloroethane-d₀ and -d₄, a related compound, measured a nonequilibrium kinetic isotope effect of 3.5 ± 0.1. aip.org The activated molecules were generated via radical combination reactions at room temperature and the results were interpreted using RRKM (Rice-Ramsperger-Kassel-Marcus) theory. aip.orgaip.org
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. csbsju.edulibretexts.org For C-H/C-D bonds, these effects are typically significant, with kH/kD values often ranging from 2 to 8 at room temperature. utdallas.edulibretexts.org The magnitude of the primary KIE is highly sensitive to the nature of the transition state. princeton.edu
The theoretical maximum value for a primary deuterium KIE, based on the loss of the C-H/C-D stretching vibration's zero-point energy in the transition state, is approximately 7-8. utdallas.edu A value in this range often suggests a linear, symmetric transition state where the hydrogen/deuterium atom is transferred between two other atoms. princeton.edu For example, in E2 elimination reactions, a measured kH/kD of 6.7 is consistent with the C-H/D bond being broken in the rate-determining step. princeton.edu
However, the observed KIE can be lower. A non-linear (bent) transition state can lead to lower KIE values, typically in the range of 2.5 to 3.5, because bending vibrational modes become more important. princeton.edu Similarly, an "early" (reactant-like) or "late" (product-like) transition state will also exhibit a smaller KIE compared to a highly symmetric, "central" transition state. utdallas.edu This is because in an early or late transition state, the C-H/C-D bond is either only slightly stretched or almost fully broken, respectively, leading to a smaller change in ZPE between the ground state and the transition state. princeton.edu
| Observed kH/kD | General Interpretation | Example Reaction Type |
|---|---|---|
| ~1 | C-H bond not broken in rate-determining step | E1 Elimination princeton.edu |
| 2.5 - 4.0 | Asymmetric or non-linear transition state | Cope Elimination wayne.edu |
| 5.0 - 8.0 | Symmetric, linear transition state; significant C-H bond cleavage in RDS | E2 Elimination princeton.edu |
| > 8.0 | Suggests quantum mechanical tunneling | Some proton transfers utdallas.edu |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position where the bond is not broken during the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs, with typical values for deuterium ranging from 0.7 to 1.5. wikipedia.org Despite their small magnitude, SKIEs provide crucial information about changes in the local environment of the isotopic label, particularly changes in hybridization, between the reactant and the transition state. princeton.edu
Alpha (α)-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in coordination number or hybridization.
Normal SKIE (kH/kD > 1): Typically observed when the hybridization at the α-carbon changes from sp³ to sp². This is because the out-of-plane bending vibrations of a C-H bond in an sp³-hybridized carbon are sterically more restricted than in an sp²-hybridized carbon. The transition state is less crowded, favoring the C-H bond over the slightly "shorter" C-D bond. nih.gov For Sₙ1 reactions, which proceed through an sp²-hybridized carbocation intermediate, α-SKIEs are often in the range of 1.1 to 1.25. wikipedia.org
Inverse SKIE (kH/kD < 1): Occurs when the hybridization changes from sp² to sp³. The transition state becomes more sterically crowded, leading to an increase in the vibrational frequency of the C-H/C-D bending modes. This effect is more pronounced for the C-H bond, raising its transition state energy more than the C-D bond, thus making the deuterated compound react faster. nih.gov Theoretical minimums are around kH/kD ≈ 0.7. wikipedia.org
These principles can be applied to deduce the stereochemistry of reactions. For example, in elimination reactions of chloroethane, the magnitude of the α-secondary KIE can help distinguish between different mechanistic pathways and transition state structures. A study on a concerted syn-elimination found a large secondary α-deuterium isotope effect of 1.158 per α-D, indicating significant C-N bond rupture and little double bond formation at the transition state. researchgate.net Isotopic labeling studies have also confirmed that the E2 reaction of 1-chloro-2-phenylethane proceeds with an anti-periplanar stereochemistry, demonstrating how SKIEs can be used to probe transition state structure. researchgate.net
Interpretation of KIE Data for Transition State Characterization
The ultimate goal of measuring kinetic isotope effects is to characterize the transition state, the highest-energy point along the reaction coordinate. wayne.edu The magnitude of both primary and secondary KIEs serves as an experimental probe into the geometry and bonding of this fleeting species. wayne.edu
For chloroethane reactions, such as elimination, the data can be interpreted as follows:
A large primary KIE (e.g., kH/kD > 5) for the hydrogens at C2 would strongly suggest an E2-like mechanism where the C-H bond is significantly broken in the transition state. princeton.eduutdallas.edu
A small or non-existent primary KIE (kH/kD ≈ 1) would point towards an E1 mechanism, where the rate-determining step is the loss of the chloride ion to form a carbocation, and C-H bond cleavage occurs in a subsequent, faster step. princeton.edu
An α-secondary KIE (at C1) greater than 1 would be consistent with an Sₙ1 or E1 mechanism, reflecting the rehybridization from sp³ to sp² in the carbocationic transition state. wikipedia.org
An α-secondary KIE close to 1 would suggest an Sₙ2 mechanism, where the sp³ hybridization is largely maintained in the pentacoordinate transition state. wikipedia.org
By combining primary and secondary KIE data from specifically labeled isotopologues like this compound, a detailed picture of the transition state—including the extent of bond cleavage and formation, and its position along the reaction coordinate—can be constructed. wayne.eduutdallas.edu
Isotopic Labeling Studies and Mechanistic Pathways of Chloroethane 1,1,2,2 D4
Application of Deuterium (B1214612) Tracers in Organic Reaction Mechanism Studies
Deuterium labeling is a widely used technique to trace the fate of hydrogen atoms throughout a chemical reaction. By replacing specific hydrogen atoms with deuterium, researchers can follow the transformation of molecules and gain insights into bond-breaking and bond-forming steps. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of the corresponding bonds, which can result in a kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of the light isotopologue (containing hydrogen) to the rate of reaction of the heavy isotopologue (containing deuterium). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. These effects provide valuable information about the transition state of a reaction.
Insights into Unimolecular Elimination Reactions of Chloroethane-d
The study of unimolecular elimination reactions (E1) of chloroethane (B1197429) has been significantly advanced by the use of deuterated analogs. In an E1 reaction, the rate-determining step is the formation of a carbocation intermediate through the departure of a leaving group. researchgate.netresearchgate.net This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form an alkene.
Research on the unimolecular reactions of chemically activated chloroethane-d5 (B579816) and 1,2-dichloroethane-d4 has provided experimental data on the kinetic isotope effects for HCl and DCl elimination. rsc.org These studies, which involve generating highly energized molecules, have shown significant nonequilibrium kinetic isotope effects. The experimental results have been interpreted using RRKM (Rice-Ramsperger-Kassel-Marcus) theory, which models the rates of unimolecular reactions. The data from both thermal and chemical activation experiments are best explained by a four-centered transition state model where the hydrogen (or deuterium) atom is weakly bound. rsc.org
| Molecule | Kinetic Isotope Effect (kH/kD) |
|---|---|
| Chloroethane-d0 vs. Chloroethane-d5 | 3.3 ± 0.4 |
| 1,2-Dichloroethane-d0 vs. 1,2-Dichloroethane-d4 | 3.5 ± 0.1 |
These findings highlight the importance of isotopic substitution in understanding the dynamics of unimolecular elimination reactions.
Mechanistic Investigations of Chloroethane Biodegradation and Abiotic Transformation
Chloroethane and its deuterated analogs are valuable for studying the mechanisms of biodegradation and abiotic transformation of chlorinated hydrocarbons in the environment. Isotopic fractionation, the partitioning of isotopes between reactants and products, can reveal the specific pathways of degradation.
Under anaerobic conditions, a key degradation pathway for chlorinated ethanes is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. wikipedia.orgacs.orgiupac.org This process is often mediated by microorganisms that use chlorinated compounds as electron acceptors in their respiration. The use of deuterated chloroethane allows for the detailed investigation of these pathways.
Studies on the anaerobic biodegradation of 1,2-dichloroethane (B1671644) have shown distinct dual carbon-chlorine isotope fractionation patterns for different microbial cultures, such as those containing Dehalococcoides and Dehalogenimonas. These distinct patterns can be used to identify the specific microorganisms responsible for degradation in contaminated field sites. The mechanism is believed to involve dihaloelimination, where two adjacent chlorine atoms are removed simultaneously to form an ethene product.
The kinetics of enzymatic reactions involved in chloroethane biodegradation can be probed using deuterated substrates. The magnitude of the isotopic fractionation provides insights into the rate-limiting steps of the enzymatic process. For instance, aerobic biodegradation of 1,2-dichloroethane can proceed via two different enzymatic pathways: oxidation by a monooxygenase or hydrolytic dehalogenation. These two pathways exhibit significantly different carbon isotope fractionation.
A multi-element isotope approach, incorporating hydrogen isotope analysis along with carbon and chlorine, can provide even more detailed information for pathway identification. Studies have shown that aerobic oxidation of the C-H bond results in a large hydrogen isotope fractionation, while aerobic and anaerobic cleavage of the C-Cl bond show smaller, but still distinct, hydrogen isotope effects.
| Degradation Pathway | Carbon Isotope Fractionation (εC, ‰) | Chlorine Isotope Fractionation (εCl, ‰) | Hydrogen Isotope Fractionation (εH, ‰) | Reference |
|---|---|---|---|---|
| Aerobic Oxidation (monooxygenase) | -3.0 to -3.9 | - | -115 ± 18 | |
| Aerobic Hydrolytic Dehalogenation | -27 to -33 | - | -34 to -38 | |
| Anaerobic Dihaloelimination (Dehalococcoides) | -33.0 ± 0.4 | -5.1 ± 0.1 | -57 ± 3 | |
| Anaerobic Dihaloelimination (Dehalogenimonas) | -23 ± 2 | -12.0 ± 0.8 | -77 ± 9 |
Gas-Phase Reactivity and Atmospheric Degradation Mechanisms of Chloroethane and its Deuterated Analogs
The atmospheric fate of chloroethane is primarily determined by its reaction with hydroxyl radicals (OH). The study of deuterated analogs like Chloroethane-1,1,2,2-D4 can provide valuable information on the kinetics and mechanism of this important atmospheric process.
The primary sink for chloroethane in the troposphere is its reaction with photochemically generated hydroxyl radicals. This reaction proceeds via hydrogen abstraction to form a chloroethyl radical, which then undergoes further reactions. The rate of this reaction is a key parameter in determining the atmospheric lifetime of chloroethane.
While specific experimental data for the reaction of this compound with OH radicals is limited, a primary kinetic isotope effect is expected. The C-D bond is stronger than the C-H bond, and therefore, the abstraction of a deuterium atom by an OH radical should be slower than the abstraction of a hydrogen atom. This would result in a longer atmospheric lifetime for this compound compared to its non-deuterated counterpart. Studies on other deuterated organic compounds have confirmed that the substitution of hydrogen with deuterium can significantly impact their reactivity with OH radicals.
Reactions with Chlorine Atoms
The reaction of chloroethane with chlorine atoms is a fundamental process in free-radical halogenation, proceeding via a chain mechanism. Isotopic labeling with deuterium is a powerful tool for elucidating the mechanistic details of such reactions. The use of this compound allows for a detailed investigation of the kinetic isotope effect (KIE) and the selectivity of hydrogen/deuterium abstraction from the two distinct carbon positions.
The primary reaction pathway involves the abstraction of a hydrogen or deuterium atom by a chlorine radical (Cl•) to form hydrogen chloride (or deuterium chloride) and a chloroethyl radical. This is the rate-determining step in the propagation phase of the chain reaction. For this compound (CD2Cl-CD2H), there are two possible sites for abstraction: the α-carbon (C1, bonded to the chlorine atom) and the β-carbon (C2).
The two competing initial reactions are:
Abstraction of a deuterium atom from the α-position: CD2Cl-CD2H + Cl• → •CD(Cl)-CD2H + DCl
Abstraction of a hydrogen atom from the β-position: CD2Cl-CD2H + Cl• → CD2Cl-•CD2 + HCl
The subsequent reaction of the resulting chloroethyl radicals with Cl2 propagates the chain and leads to the formation of dichlorinated products.
The study of the kinetic isotope effect, which is the ratio of the rate constant for the reaction with the light isotope (H) to that with the heavy isotope (D) (kH/kD), provides insight into the transition state of the reaction. pearson.comlibretexts.orgprinceton.edu A primary KIE greater than 1 is typically observed when the C-H or C-D bond is broken in the rate-determining step, as the C-H bond is weaker and reacts faster than the stronger C-D bond. pearson.comlibretexts.org
By measuring the relative rates of DCl and HCl formation, or by analyzing the isotopic distribution in the products, one could determine the site-selectivity of the chlorine atom abstraction. This would reveal the electronic and steric effects of the chlorine substituent on the abstraction rates at the α and β positions.
To illustrate the type of data obtained from such an experiment, a hypothetical data table is presented below. These values are based on typical KIEs observed in free-radical chlorination reactions.
Hypothetical Kinetic Isotope Effect Data for the Chlorination of this compound
| Temperature (K) | Rate Constant for H-abstraction (kH) (cm³ molecule⁻¹ s⁻¹) | Rate Constant for D-abstraction (kD) (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| 298 | 1.5 x 10⁻¹² | 5.0 x 10⁻¹³ | 3.0 |
| 350 | 3.0 x 10⁻¹² | 1.2 x 10⁻¹² | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the surveyed literature.
A higher value of kH/kD at lower temperatures is expected, as the difference in activation energy between breaking a C-H and a C-D bond has a more significant impact on the reaction rate at lower thermal energies. The magnitude of the KIE can provide information about the symmetry of the transition state.
Advanced Spectroscopic Characterization of Chloroethane 1,1,2,2 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For Chloroethane-1,1,2,2-D4, a combination of 2H, 1H, and 13C NMR, along with advanced techniques, provides a complete picture of its molecular framework and isotopic labeling.
Deuterium (B1214612) (2H) NMR Analysis for Deuteration Site Determination
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it the primary method for confirming the sites and extent of deuteration. In this compound, the deuterium atoms are located at two distinct chemical environments: the carbon atom bonded to the chlorine (C-1) and the adjacent carbon atom (C-2).
Proton (1H) NMR for Residual Protium (B1232500) and Coupling Analysis
While the compound is heavily deuterated, ¹H NMR spectroscopy is crucial for quantifying any residual, non-deuterated sites (protium) and for analyzing the coupling interactions between protons and adjacent deuterons. In a high-purity sample of this compound, the ¹H NMR spectrum would be dominated by a single, low-intensity signal from the remaining proton in the CHDCl-CD₂- or CD₂Cl-CDH- isotopologue.
The multiplicity of this residual proton signal is highly informative. Deuterium has a nuclear spin (I) of 1. The coupling of a proton to 'n' adjacent, equivalent deuterium nuclei follows the 2nI+1 rule, resulting in a signal split into 2n+1 lines. For the residual proton on C-2 (CD₂Cl-CDH -), it is coupled to two deuterons on the adjacent carbon (C-1). This coupling would split the proton signal into a quintet (2 * 2 * 1 + 1 = 5) with a characteristic 1:2:3:2:1 intensity ratio. The magnitude of the proton-deuterium coupling constant (JH-D) is related to the corresponding proton-proton coupling constant (JH-H) by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.15).
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| C-2 Proton | ~1.5 | Quintet | ~1.1 (3JH-D) | CD₂Cl-CDH- |
Carbon-13 (13C) NMR for Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. For this compound, two signals are expected, corresponding to the two non-equivalent carbon atoms: C-1 (-CD₂Cl) and C-2 (-CD₂H).
The chemical shifts of these carbons are influenced by the attached chlorine atom and the isotopic substitution. The electronegative chlorine atom deshields the adjacent carbon (C-1), causing it to resonate at a higher chemical shift (downfield) compared to C-2. docbrown.info Furthermore, the presence of deuterium causes a characteristic upfield shift, known as the deuterium isotope effect, on the directly attached carbon and, to a lesser extent, on adjacent carbons. rsc.orgrsc.orgnih.gov
A key feature in the ¹³C NMR spectrum is the splitting of carbon signals due to one-bond coupling with deuterium (¹JC-D). Since deuterium has a spin of 1, a carbon bonded to two deuterium atoms (a CD₂ group) will appear as a 1:2:3:2:1 quintet. blogspot.com This splitting pattern provides definitive evidence for the location of the deuterium atoms on the carbon skeleton.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | Coupling Constant (¹JC-D, Hz) |
|---|---|---|---|
| C-1 (-CD₂Cl) | ~39 | Quintet | ~20-25 |
| C-2 (-CD₂H) | ~25 | Quintet | ~18-23 |
Advanced NMR Techniques for Conformational and Dynamic Studies
Like its non-deuterated counterpart, this compound can exist in different rotational conformations (conformers) due to rotation around the carbon-carbon single bond. The two primary conformers are the anti and gauche forms. nih.gov Advanced NMR techniques, particularly variable-temperature (VT) NMR, can be employed to study the dynamics of this rotation.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants. At low temperatures, the rotation around the C-C bond may become slow enough on the NMR timescale to observe separate signals for the anti and gauche conformers. From this data, the energy barrier to rotation and the relative thermodynamic stability of the conformers can be determined. While 2D NMR techniques like COSY and HSQC are powerful for complex structures, for a simple molecule like this compound, their primary use would be to unequivocally confirm the connectivity between the residual proton and the carbon it is attached to.
Mass Spectrometry (MS) for Isotopic Composition and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and isotopic composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₂HD₄Cl), the precise mass of the molecular ion is a key identifier.
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ²H, and ³⁵Cl). This calculated mass can then be compared to the experimentally measured mass from the HRMS spectrum. A close match between the theoretical and experimental values, typically within a few parts per million (ppm), confirms the elemental composition and, by extension, the successful incorporation of four deuterium atoms. nih.gov
The molecular ion region in the mass spectrum will also exhibit a characteristic isotopic pattern due to the natural abundance of ³⁷Cl. This results in an M+2 peak with an intensity of approximately one-third of the main molecular ion peak (M+), providing further confirmation of the presence of a single chlorine atom.
| Ion Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Assignment |
|---|---|---|---|
| [C₂¹H¹D₄³⁵Cl]⁺ | 68.0330848 | 68.0331 | Molecular Ion (M+) |
| [C₂¹H¹D₄³⁷Cl]⁺ | 70.0301376 | 70.0302 | Molecular Ion (M+2) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for separating, identifying, and quantifying individual components within a chemical mixture. For the analysis of this compound, GC-MS provides high sensitivity and specificity, making it a standard method for its detection in various matrices. cdc.govbiozid-portal.de The process involves two main stages: separation by gas chromatography and detection by mass spectrometry.
In the gas chromatography stage, the volatile components of a sample are vaporized and transported through a capillary column by an inert carrier gas, such as helium. nih.gov The separation of this compound from other compounds in a mixture is based on its differential partitioning between the mobile gas phase and the stationary phase coating the column. Its retention time—the time taken to pass through the column—is a characteristic property under specific analytical conditions. It is worth noting that deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs due to weaker intermolecular interactions with the stationary phase. chromforum.org
Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process forms a positively charged molecular ion ([M]•+) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.
For this compound (C₂HD₄Cl), the mass spectrum is distinguished by the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1. docbrown.info This results in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by 2 m/z units with a ~3:1 intensity ratio. The monoisotopic mass of the molecular ion containing ³⁵Cl is approximately 68.03 Da. chemspider.comnih.gov
Key fragmentation pathways for this compound include the loss of a chlorine atom to form the [C₂D₄H]⁺ cation and the elimination of a hydrogen chloride (HCl) or deuterium chloride (DCl) molecule. The precise identification of these fragments allows for unambiguous confirmation of the compound's structure. Due to their distinct mass difference from their non-deuterated counterparts, deuterated compounds like this compound are frequently used as internal standards in quantitative GC-MS analysis to improve accuracy and precision. agriculturejournals.czresearchgate.net
Below is a table of expected characteristic ions in the mass spectrum of this compound.
| m/z Value | Ion Formula | Interpretation | Notes |
|---|---|---|---|
| 70 | [C₂HD₄³⁷Cl]⁺ | Molecular Ion (M+2) | Isotopic peak due to ³⁷Cl |
| 68 | [C₂HD₄³⁵Cl]⁺ | Molecular Ion (M) | Base peak for the molecular ion cluster |
| 33 | [C₂D₄H]⁺ | Loss of Chlorine (-Cl) | Represents the deuterated ethyl cation |
| 32 | [C₂D₄]⁺ | Loss of Hydrogen Chloride (-HCl) | Represents the deuterated ethene radical cation |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and are fundamental for the structural characterization of this compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting, and absorbs or scatters light at a characteristic frequency. The resulting spectrum is unique to the molecule's structure. docbrown.infodocbrown.info
The substitution of hydrogen with deuterium atoms in this compound induces a significant and predictable shift in its vibrational frequencies. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequencies of C-D bonds are considerably lower than those of C-H bonds. This isotopic effect is a powerful tool for assigning specific vibrational modes. The frequency of a C-D stretch is typically found in the 2100-2250 cm⁻¹ range, a significant shift from the ~3000 cm⁻¹ region characteristic of C-H stretches. umich.edu This clear separation in the spectrum allows for the precise study of the deuterated parts of the molecule.
Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. For this compound, prominent absorption bands would include the C-H stretch from the lone proton, the four C-D stretches, various C-H and C-D bending modes, the C-C stretch, and the C-Cl stretch. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions from bending and skeletal vibrations that are highly specific to the molecule. docbrown.infodocbrown.info
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. A key advantage of Raman spectroscopy is that it can detect vibrations that are inactive or weak in the IR spectrum, particularly those that involve a change in the molecule's polarizability, such as symmetric stretches in nonpolar bonds.
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. For instance, studies on the related compound 1,2-dichloroethane (B1671644) and its deuterated form have utilized vibrational spectroscopy to analyze its conformational isomers (trans and gauche forms). researchgate.net
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Approximate Frequency (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |
|---|---|---|
| ~2980 | C-H Stretch | IR & Raman |
| 2100 - 2250 | C-D Stretch | IR & Raman |
| ~1450 | C-H Bending | IR |
| 950 - 1150 | C-D Bending | IR |
| ~1050 | C-C Stretch | Raman |
| 650 - 750 | C-Cl Stretch | IR & Raman |
Chloroethane 1,1,2,2 D4 As a Deuterated Internal Standard in Quantitative Analysis
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Chloroethane-1,1,2,2-D4, to a sample containing the analyte of interest (chloroethane).
The deuterated standard is thoroughly mixed with the sample to achieve isotopic equilibrium. Following this, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of the added standard is known, this ratio can be used to calculate the exact concentration of the analyte in the original sample. A key advantage of IDMS is that once the isotopic standard is equilibrated with the sample, any subsequent loss of the analyte during sample preparation or analysis will affect both the native and the labeled compound equally, thus preserving the accuracy of the measured ratio and the final quantitative result.
Role in Enhancing Precision and Accuracy in Analytical Methodologies
The use of this compound as an internal standard significantly enhances the precision and accuracy of analytical methods. Precision, or the reproducibility of measurements, is improved because the internal standard compensates for random variations in the analytical process. For instance, slight inconsistencies in injection volumes into a chromatograph can lead to variability in the analyte signal; however, since the internal standard is present in the same solution, its signal will vary proportionally, and the ratio of the two signals will remain constant.
Accuracy, or the closeness of a measured value to the true value, is enhanced by correcting for systematic errors. The deuterated standard co-elutes with the analyte in chromatographic systems and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-behavior allows it to compensate for variations in instrument response and matrix effects, where other components in the sample might suppress or enhance the analyte's signal.
Applications in Complex Matrix Analysis
Quantitative analysis of analytes in complex matrices, such as environmental samples (e.g., soil, water) or biological fluids (e.g., blood, urine), is often challenging due to the presence of interfering substances. These interferences can lead to significant inaccuracies in analytical results.
This compound is particularly valuable in such scenarios. When added to a complex sample at the beginning of the workflow, it acts as a surrogate for the native chloroethane (B1197429). It experiences the same extraction inefficiencies, derivatization yields, and chromatographic behavior as the analyte. By tracking the recovery of the deuterated standard, analysts can correct for losses of the native analyte during the sample preparation process. This ensures that the final calculated concentration accurately reflects the amount of analyte originally present in the complex matrix.
Method Validation and Quality Control in Deuterated Standard Applications
For any analytical method employing a deuterated internal standard like this compound to be considered reliable, it must undergo rigorous validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the response of the instrument over a defined range.
Accuracy: Assessing the agreement between the measured concentration and a known true concentration.
Precision: Evaluating the repeatability and intermediate precision of the method.
Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
In the context of deuterated standards, quality control measures involve monitoring the response of the internal standard across a batch of samples. A consistent response of this compound would indicate that the analytical process is under control. Significant deviations could signal problems with sample preparation or instrument performance.
A potential concern when using deuterated standards is the possibility of deuterium (B1214612) exchange, where deuterium atoms on the standard molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents or the sample matrix). This can lead to an underestimation of the analyte concentration.
For this compound, the deuterium atoms are bonded to carbon atoms. Carbon-deuterium bonds are generally stable under typical analytical conditions. However, the stability should be assessed during method development, especially if the analytical procedure involves harsh conditions such as extreme pH or high temperatures. Studies can be performed by incubating the deuterated standard under various conditions and monitoring for any change in its isotopic purity via mass spectrometry. If deuterium exchange is found to be an issue, modifications to the analytical method, such as altering the pH or temperature, may be necessary to ensure the isotopic integrity of the standard.
Computational Chemistry and Theoretical Modeling of Deuterated Chloroethane Systems
Quantum Mechanical (QM) Calculations for Energetics and Geometries
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For Chloroethane-1,1,2,2-D4, these calculations can predict its molecular geometry, vibrational frequencies, and electronic energy, and how these properties differ from its non-deuterated counterpart.
The primary effect of substituting hydrogen with deuterium (B1214612) is the increase in mass. This change, while electronically subtle, has a significant impact on the vibrational frequencies of the molecule. In QM calculations, the potential energy surface (PES) is determined by the electronic structure and is therefore isotope-independent. However, the vibrational energy levels, particularly the zero-point vibrational energy (ZPVE), are mass-dependent.
For this compound, the C-D bonds have lower ZPVE compared to the C-H bonds in chloroethane (B1197429). This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, more energy is required to break a C-D bond than a C-H bond, a key factor influencing kinetic isotope effects.
QM methods, such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory), can be employed to calculate these properties. The choice of the level of theory and basis set is crucial for obtaining accurate results. For instance, methods that include electron correlation are generally necessary for accurate energy predictions.
Table 1: Theoretical Approaches for QM Calculations on this compound
| Method | Basis Set | Key Properties Calculated |
| Density Functional Theory (DFT) | e.g., 6-311+G(d,p) | Optimized geometry, vibrational frequencies, ZPVE, electronic energies |
| Møller-Plesset Perturbation Theory (MP2) | e.g., aug-cc-pVTZ | More accurate electronic energies, refined geometries |
| Coupled Cluster (CC) Theory | e.g., cc-pVQZ | High-accuracy benchmark calculations for energetics |
These calculations would reveal subtle changes in bond lengths and angles upon deuteration, although these geometric effects are generally small. The most significant output is the set of vibrational frequencies, which are essential inputs for the theoretical prediction of kinetic isotope effects using Transition State Theory.
Transition State Theory (TST) and Reaction Rate Constant Computations
Transition State Theory provides a framework for calculating the rate constants of chemical reactions. It assumes that reactants are in equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form products.
For reactions involving this compound, such as dehydrochlorination, TST can be used to compute the reaction rate constant and to understand the kinetic isotope effect. The rate constant, k, is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡).
The KIE is the ratio of the rate constant for the reaction with the light isotopologue (k_H) to that with the heavy isotopologue (k_D). Within the TST framework, the KIE is primarily determined by the differences in ZPVE between the reactants and the transition state for the two isotopologues.
In the dehydrochlorination of chloroethane, a C-H (or C-D) bond and a C-Cl bond are broken. The transition state involves a partially broken C-H (or C-D) bond. The ZPVE associated with the C-H stretching vibration is higher than that of the C-D stretch. If this vibrational mode is significantly weakened or absent in the transition state, the difference in ZPVE between the reactant and the transition state will be larger for the C-H bond cleavage than for the C-D bond cleavage. This results in a lower activation energy for the non-deuterated compound and a "normal" kinetic isotope effect (k_H/k_D > 1).
Computational studies on the thermal decomposition of 1-chloroethane (B12647930) have utilized models of the activated complex to evaluate chlorine kinetic isotope effects. rsc.org Similar approaches can be applied to model the deuterium KIE in this compound. Experimental studies on the unimolecular elimination of HCl from chloroethane-d5 (B579816) have reported kinetic isotope effects, providing valuable data for benchmarking theoretical models. aip.org For instance, the nonequilibrium kinetic isotope effect for DCl elimination from chemically activated chloroethane-d5 was experimentally measured as 3.3 ± 0.4. aip.org
Table 2: Experimental and Calculated Kinetic Isotope Effects for HCl/DCl Elimination from Deuterated Chloroethanes
| Isotopologue | Reaction Condition | Experimental k_H/k_D | Theoretical Model Agreement | Reference |
| Chloroethane-d5 | Chemically activated | 3.3 ± 0.4 | Good with RRKM calculations | aip.org |
| 1,2-Dichloroethane-d4 | Chemically activated | 3.5 ± 0.1 | Good with RRKM calculations | aip.org |
These studies demonstrate that theoretical models based on TST, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can provide good agreement with experimental results for deuterated chloroethanes. aip.org
Molecular Dynamics (MD) Simulations for Dynamic Isotope Effects
While TST provides a powerful framework for understanding reaction rates, it is based on several assumptions, including the no-recrossing rule, which states that once a trajectory crosses the transition state, it proceeds to products without returning. Molecular dynamics simulations can provide a more detailed picture of the reaction dynamics by explicitly simulating the motion of atoms over time.
MD simulations solve Newton's equations of motion for a system of atoms, using forces derived from a potential energy surface, which can be obtained from QM calculations. For reactions involving this compound, MD simulations can be used to study "dynamic" isotope effects, which arise from the different ways in which the lighter and heavier isotopes traverse the potential energy surface.
These simulations can reveal the role of quantum effects such as tunneling, where the lighter hydrogen atom may pass through the activation barrier rather than going over it. Deuterium, being heavier, is less likely to tunnel. This can lead to significantly larger KIEs than predicted by classical TST, especially at lower temperatures.
Developing an accurate potential energy surface: This is often the most challenging step and typically involves fitting analytical functions to a large number of QM energy calculations.
Running classical or quantum trajectories: Classical trajectories are computationally less expensive, while quantum dynamics methods can explicitly include effects like tunneling.
Analyzing the trajectories: This involves examining the reaction pathways, product energy distributions, and calculating rate constants and KIEs.
Development of Predictive Models for Isotopic Fractionation
Isotopic fractionation refers to the partitioning of isotopes between different substances or phases. In the context of chemical reactions, it is closely related to the kinetic isotope effect. Predictive models for isotopic fractionation are crucial for interpreting isotopic data from natural and experimental systems.
For this compound, theoretical models can be developed to predict the isotopic fractionation that occurs during various processes, such as biodegradation or atmospheric degradation. These models are typically based on the principles of TST and statistical mechanics.
The equilibrium isotope effect (EIE) can be calculated from the vibrational frequencies of the reactant and product molecules, obtained from QM calculations. The kinetic isotope effect, as discussed earlier, is calculated from the properties of the reactant and the transition state.
Theoretical calculations of equilibrium chlorine-isotope fractionations have shown that ab initio methods can accurately predict frequency shifts in isotopically substituted molecules. geologyscience.ru These approaches can be extended to predict deuterium fractionation in this compound. By calculating the vibrational frequencies of the molecule and its potential reaction products or intermediates, it is possible to model the expected isotopic enrichment or depletion in different environmental or industrial processes.
The development of accurate predictive models relies on:
High-quality QM calculations: To obtain reliable vibrational frequencies for all relevant species (reactants, products, and transition states).
Appropriate statistical mechanical models: To relate the molecular properties to macroscopic observables like fractionation factors.
Validation against experimental data: Comparing the model predictions with experimental KIEs or measured isotopic compositions is essential for refining the models.
Outlook and Future Directions in Deuterated Chloroethane Research
Advances in Deuterium (B1214612) Labeling Synthesis for Complex Analogs
The synthesis of deuterated compounds has moved beyond classical methods, with a focus on efficiency, selectivity, and applicability to complex molecular architectures. researchgate.net Future research will likely leverage these advanced techniques for the synthesis of intricate analogs derived from or related to chloroethane-1,1,2,2-d4.
Key methodologies that are shaping the future of deuterated synthesis include:
Hydrogen Isotope Exchange (HIE): This has become a benchmark for incorporating deuterium in the later stages of a synthetic sequence. researchgate.net Iridium-catalyzed HIE reactions, in particular, have shown high selectivity and reactivity, allowing for the targeted deuteration of specific C-H bonds. researchgate.net Future work will likely focus on developing even more selective catalysts to create complex chloroethane (B1197429) analogs with precisely placed deuterium atoms.
Reductive and Dehalogenative Deuteration: These methods provide alternative pathways for introducing deuterium. researchgate.net Recent breakthroughs have focused on using novel catalysts, including those based on earth-abundant metals and nanoelectrodes, to improve the efficiency and selectivity of these reactions. researchgate.net
Catalytic Transfer Deuteration: Systems using deuterium oxide (D₂O) as the deuterium source, often in combination with a metal catalyst like palladium on carbon (Pd/C), offer a practical and cost-effective alternative to using expensive deuterium gas. mdpi.com Such methods can achieve excellent deuterium enrichment at specific molecular positions, such as the benzylic-CH₂ group. mdpi.com
Stepwise and Stereoselective Synthesis: For building blocks like piperidines, which are prevalent in pharmaceuticals, multi-step procedures are being developed to create a full range of isotopomers with high isotopic purity. nih.gov This level of precision allows for detailed studies of how the position of deuterium affects a molecule's properties. nih.gov
Table 1: Comparison of Modern Deuterium Labeling Synthesis Methods
| Synthesis Method | Deuterium Source | Key Features | Potential Application for Chloroethane Analogs |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | High regioselectivity with appropriate catalysts (e.g., Iridium); suitable for late-stage functionalization. researchgate.net | Selective deuteration of complex molecules synthesized from a chloroethane-d4 precursor. |
| Reductive Deuteration | Deuterated reagents (e.g., NaBD₄) | Reduction of unsaturated bonds (e.g., C=C, C=O) to install deuterium. researchgate.net | Creating saturated analogs with specific stereochemistry. |
| Dehalogenative Deuteration | D₂O | Replacement of a halogen with deuterium, often using a catalyst. researchgate.net | Converting polychlorinated precursors to specifically deuterated chloroethanes. |
| Catalytic Transfer Deuteration | D₂O | Cost-effective and operationally simple; avoids handling flammable D₂ gas. mdpi.com | Scalable synthesis of deuterated building blocks for industrial applications. |
Emerging Spectroscopic Techniques for In Situ Mechanistic Probes
Understanding the reaction mechanisms involving deuterated compounds is crucial for optimizing syntheses and predicting their behavior. A significant future direction lies in the application of emerging spectroscopic techniques for in situ or operando analysis, which allows researchers to observe molecular transformations as they happen. frontiersin.org
These techniques provide critical experimental data to address key questions in catalysis and reaction dynamics, such as:
Identifying transient reaction intermediates and active catalytic sites. frontiersin.org
Determining the geometric arrangement of reactants on a catalyst's surface. frontiersin.org
Elucidating complex reaction pathways and networks. frontiersin.org
The insights gained from these methods are invaluable for understanding the kinetic isotope effect in reactions involving this compound. For instance, in situ infrared (IR) spectroscopy can monitor the vibrational frequencies of C-H and C-D bonds during a reaction, providing direct evidence of bond breaking and formation and helping to elucidate the nature of reaction intermediates. frontiersin.org
Table 2: Emerging Spectroscopic Techniques for Mechanistic Studies
| Technique | Type of Information Provided | Relevance to Deuterated Chloroethane Research |
|---|---|---|
| In Situ Infrared (IR) Spectroscopy | Vibrational modes of adsorbed species and intermediates; C-D vs. C-H bond dynamics. frontiersin.org | Directly probing the role of the C-D bond in reaction mechanisms and identifying deuterated intermediates. |
| In Situ Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds and aqueous systems. | Studying reactions in various solvent systems and on different catalyst surfaces. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Precise molecular moments of inertia, allowing for unambiguous distinction between isotopomers and isotopologues. nih.gov | Quality control of synthesized deuterated chloroethanes and their complex analogs to ensure isotopic purity. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of metal catalysts. | Understanding the catalyst's active state during deuteration or reactions using deuterated substrates. |
Refinement of Theoretical Models for Enhanced Predictive Power
Concurrent with advances in experimental techniques is the continuous refinement of theoretical and computational models. For deuterated compounds like this compound, theoretical models are essential for predicting and interpreting the deuterium kinetic isotope effect (DKIE). The DKIE, which is the ratio of the rate of reaction for a hydrogen-containing compound to that of its deuterium-containing counterpart, is a powerful tool for studying reaction mechanisms. nih.gov
Future research will focus on developing more sophisticated computational models that can:
Accurately predict the magnitude of primary and secondary kinetic isotope effects.
Model the role of quantum tunneling, which can be significant for hydrogen/deuterium transfer reactions.
Account for solvent effects and the dynamics of the surrounding environment on the reaction.
An unusually large DKIE can sometimes be observed, which may suggest that fortuitous trace amounts of protons are competing more successfully in a reaction than an excess of deuterons. nih.gov Enhanced theoretical models will help chemists anticipate such effects, leading to better reaction design and a deeper understanding of fundamental chemical reactivity.
Table 3: Factors for Refining Theoretical Models of Deuterated Systems
| Factor | Importance in Theoretical Modeling | Impact on Predictive Power |
|---|---|---|
| Zero-Point Energy (ZPE) | The C-D bond has a lower ZPE than the C-H bond, which is the primary origin of the DKIE. | Accurate calculation of ZPE differences is fundamental to predicting reaction rate changes upon deuteration. |
| Quantum Tunneling | Hydrogen/deuterium can pass through a reaction barrier rather than going over it. | Inclusion of tunneling corrections is critical for accurately modeling reactions with high activation barriers or at low temperatures. |
| Vibrational Analysis | Calculation of vibrational frequencies for transition states and ground states. | Helps to distinguish between primary and secondary isotope effects and to validate the nature of calculated transition states. |
| Solvent Effects | The solvent can influence the stability of reactants, products, and transition states. | Explicit or implicit solvent models are needed for accurate predictions of reactions performed in solution. |
Broader Impact of Deuterated Analogs in Fundamental and Applied Chemistry
The strategic replacement of hydrogen with deuterium has profound implications for both fundamental research and practical applications, particularly in medicine and materials science. nih.gov While initially used as tracers in mechanistic studies, the application of deuteration has expanded significantly. nih.gov
In applied chemistry, the most prominent impact has been in drug discovery. nih.gov The C-D bond is stronger than the C-H bond, which can make it more resistant to metabolic degradation by enzymes. mdpi.com This "metabolic switching" can lead to:
Improved Pharmacokinetic Profiles: Deuterated drugs may have a longer half-life, allowing for lower or less frequent dosing. nih.govnih.gov
Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of harmful byproducts.
The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated parent compound, paving the way for further development in this area. mdpi.comnih.gov
In fundamental chemistry, deuterated compounds like this compound continue to be indispensable tools. They are used as non-invasive isotopic labels in NMR spectroscopy, as standards in mass spectrometry, and as probes to elucidate complex reaction mechanisms in physical organic chemistry.
Table 4: Applications and Impact of Deuterated Analogs
| Area | Specific Application | Broader Impact |
|---|---|---|
| Pharmaceuticals | Improving metabolic stability of active pharmaceutical ingredients (APIs). nih.gov | Development of safer and more effective drugs with improved patient compliance. nih.gov |
| Mechanistic Chemistry | Probing reaction mechanisms via the kinetic isotope effect. nih.gov | Deeper understanding of fundamental chemical reactivity, transition state theory, and catalysis. |
| Analytical Chemistry | Internal standards for mass spectrometry and NMR spectroscopy. | Increased accuracy and precision in quantitative chemical analysis. |
| Polymer Science | Studying polymer dynamics and degradation mechanisms. | Design of more stable and durable materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
